3-Methyloxan-3-amine
Description
Properties
IUPAC Name |
3-methyloxan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(7)3-2-4-8-5-6/h2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQPKAUREVHBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloxan-3-amine typically involves the following steps:
Starting Material: The synthesis begins with oxane (tetrahydropyran).
Methylation: The oxane is methylated at the third carbon position using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Amination: The methylated oxane undergoes amination to introduce the amine group. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyloxan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry n-Methyloxan-3-amine is a building block in organic synthesis.
- Biology It helps to study amines' behavior in biological systems and synthesize biologically active compounds.
- Medicine It is used in the development of pharmaceuticals involving amine functionalities and the synthesis of drug intermediates. N-methylated amines have applications in the pharmaceutical industry. N-methyl-bis(3-mesyloxypropyl)amine hydrochloride, for instance, has been used as an antitumor drug.
- Industry It is used to produce polymers, resins, and other industrial chemicals, as well as a precursor in the synthesis of various industrial products.
Key Properties
n-Methyloxan-3-amine exhibits notable physical and chemical properties that make it suitable for applications in organic synthesis and medicinal chemistry:
- Molecular Formula: C6H13NO
- Molecular Weight: 115.17 g/mol
- Physical State: Liquid at room temperature
- Solubility: Soluble in water
Chemical Reactions
n-Methyloxan-3-amine can undergo different chemical reactions:
- Oxidation: It can be oxidized to form oxane derivatives with different functional groups using oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction: Reduction reactions can modify the oxane ring or the amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule using reagents like alkyl halides or acyl chlorides.
N-methylated amines such as (3R)-N-methyloxan-3-amine are significant in organic synthesis and pharmaceutical development. N-methylation alters the biological activity of amines, enhancing their pharmacological properties and making them valuable in drug development.
- Enzyme Inhibition: It may act as a reversible inhibitor of monoamine oxidase (MAO), increasing neurotransmitter levels like serotonin and dopamine, potentially benefiting mood disorders.
- Antimicrobial Activity: N-methylated amines have demonstrated antimicrobial properties, with derivatives showing effectiveness against bacterial strains by inducing DNA damage, suggesting potential antibacterial applications.
- Cancer Treatment: It can interfere with cell signaling pathways regulating proliferation and apoptosis, leading to reduced tumor growth rates. In vitro studies showed that N-methylated amines could induce apoptosis in cancer cell lines, supporting their use as anticancer agents.
- Neuropharmacology: It may help alleviate symptoms of depression and anxiety through enhanced neurotransmitter availability.
Safety Information
Mechanism of Action
The mechanism of action of 3-Methyloxan-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that affect its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of 3-methyloxan-3-amine and its structural analogs, including 3-methylcyclohexylamine , 3-methylazetidin-3-amine , and 3-methyloxetan-3-amine :
Structural and Functional Differences
- In contrast, 3-methylcyclohexylamine lacks heteroatoms, rendering it more lipophilic . The smaller rings (azetidine and oxetane) exhibit higher ring strain, influencing reactivity. For example, 3-methyloxetan-3-amine’s 4-membered oxetane ring is associated with a boiling point of 102°C, lower than typical six-membered analogs .
- 3-Methylazetidin-3-amine’s dihydrochloride salt (CAS 124668-47-9) is noted for stability, whereas safety data for the base compound remain unspecified .
Biological Activity
3-Methyloxan-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which influences its biological activity. The compound features a three-membered oxane ring with a methyl group and an amine functional group. This configuration is crucial for its interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Receptor Interaction : this compound may bind to various receptors, influencing signaling pathways that regulate cell growth and differentiation.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it was found to have a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. A study involving MCF-7 breast cancer cells showed that treatment with the compound led to increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and subsequent cell death . Additionally, flow cytometry analysis revealed that this compound causes cell cycle arrest at the S phase, suggesting its potential as an anticancer agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of clinically relevant pathogens. The results demonstrated inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Cancer Cell Line Analysis
In another investigation, the effects of this compound on K562 leukemia cells were assessed. The compound was shown to induce apoptosis in a dose-dependent manner, with significant alterations in apoptosis-related protein expression observed through Western blot analysis .
Data Table: Biological Activity Overview
| Activity Type | Test Organism/Cell Line | MIC (µg/mL) | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 40 | Significant inhibition |
| Antimicrobial | E. coli | 50 | Comparable to standard antibiotics |
| Anticancer | MCF-7 Cells | N/A | Induced apoptosis |
| Anticancer | K562 Cells | N/A | Cell cycle arrest at S phase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
